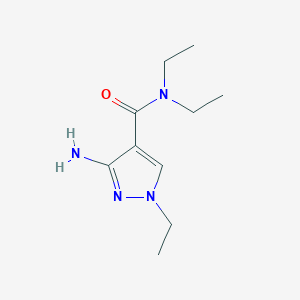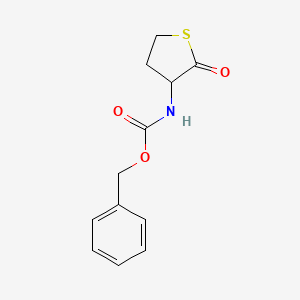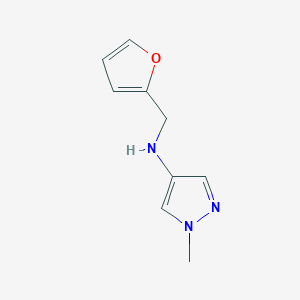![molecular formula C14H27FN4 B11731516 [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl, fluoro, and methyl group, along with a diethylamino propyl side chain. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. For instance, 1-ethyl-3-methyl-1H-pyrazol-4-carbaldehyde can be prepared by reacting ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Diethylamino Propyl Side Chain: The final step involves the alkylation of the pyrazole derivative with 3-(diethylamino)propyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl side chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the fluoro group, potentially yielding dihydropyrazole derivatives or defluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the diethylamino propyl side chain.
Reduction: Dihydropyrazole derivatives or defluorinated products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
相似化合物的比较
[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other pyrazole derivatives such as:
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the diethylamino propyl side chain and fluoro group, resulting in different biological activities.
3-(dimethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a dimethylamino group instead of a diethylamino group, which may affect its pharmacokinetic properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H27FN4 |
|---|---|
分子量 |
270.39 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H27FN4/c1-5-18(6-2)10-8-9-16-11-13-12(4)17-19(7-3)14(13)15/h16H,5-11H2,1-4H3 |
InChI 键 |
WCXBUIJUVRRGDT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)CNCCCN(CC)CC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)

![2-methoxy-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11731494.png)
![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731500.png)


![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)


![4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731532.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
